![molecular formula C18H14N4O2 B2685914 7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one CAS No. 2108291-25-2](/img/structure/B2685914.png)
7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one” is a complex organic molecule that contains several functional groups, including a methyl group, a phenyl group, an oxadiazole ring, and a naphthyridinone ring. These functional groups suggest that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the oxadiazole and naphthyridinone rings. The electron-donating methyl groups and the electron-withdrawing oxadiazole ring could create interesting electronic effects .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, oxadiazole rings can participate in nucleophilic substitution reactions, and the naphthyridinone ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar groups, the degree of conjugation, and the overall molecular size and shape would influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Applications
Compounds structurally related to 7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one have been synthesized and evaluated for anticancer activities. For instance, derivatives of 1,3,4-oxadiazole and naphthyridine have shown promising results in vitro against various cancer cell lines, including breast cancer cells. These compounds were characterized and their anticancer efficacy was assessed through different methods like IR, NMR, mass spectrometry, and elemental analysis, highlighting their potential as novel anticancer agents (Salahuddin et al., 2014). Additionally, oxadiazoline-substituted naphthalenyl acetates have been synthesized and tested by the National Cancer Institute (NCI) for their in vitro anticancer activity, showing significant activity against all tested cancer cell lines with GI50 values ranging from 0.175 to 3.91 μM, which indicates their potential as effective anticancer agents (Ibrahim Chaaban et al., 2014).
Anticonvulsant Activities
Research on compounds with a structural basis in 1,3,4-oxadiazole has also explored their anticonvulsant activities. Novel semicarbazones based on 2,5-disubstituted-1,3,4-oxadiazoles were designed, synthesized, and evaluated for their anticonvulsant efficacy using various models. The studies aimed to establish a pharmacophoric model for anticonvulsant activity, and some compounds exhibited significant efficacy, highlighting the potential of these derivatives in the development of anticonvulsant medications (H. Rajak et al., 2010).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal applications of related compounds have been investigated, with some derivatives showing moderate to high antiviral activity against HIV-1. This suggests their potential utility in developing novel antiviral agents (W. El‐Sayed et al., 2009). Furthermore, eco-friendly synthesis methods have been applied to create 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives, demonstrating significant antibacterial and antifungal activities, especially against Candida tenuis and Aspergillus niger, indicating their potential as antimicrobial agents (B. Sakram et al., 2017).
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the interesting structural features of this compound, it could be a valuable subject for further study in medicinal chemistry .
Properties
IUPAC Name |
7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-10-5-3-4-6-12(10)17-21-18(24-22-17)14-9-19-16-13(15(14)23)8-7-11(2)20-16/h3-9H,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLUZFNCRHTTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2685832.png)
![[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2685833.png)
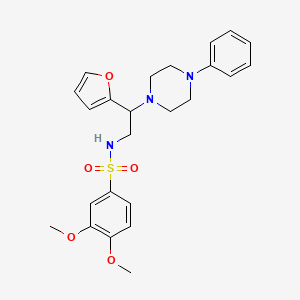

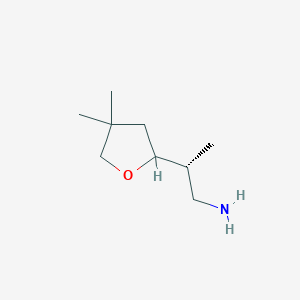
![N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2685843.png)
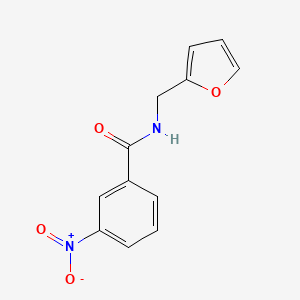
![1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2685845.png)
![N-ethyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide](/img/structure/B2685847.png)
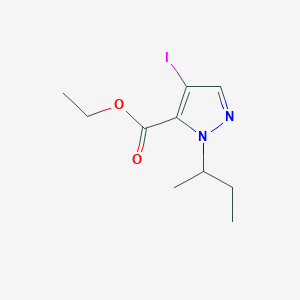
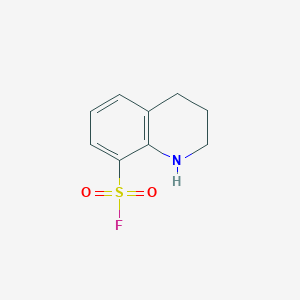
![3-{[6-(5-Formyl-2-methylphenoxy)-5-nitro-4-pyrimidinyl]oxy}-4-methylbenzenecarbaldehyde](/img/structure/B2685850.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide](/img/structure/B2685853.png)
